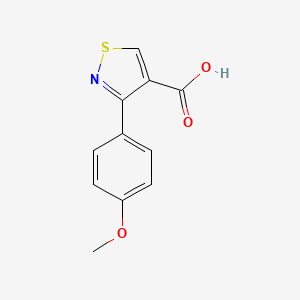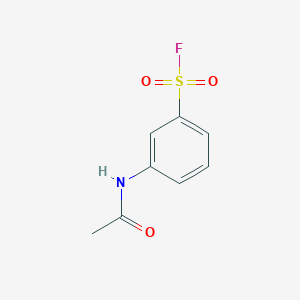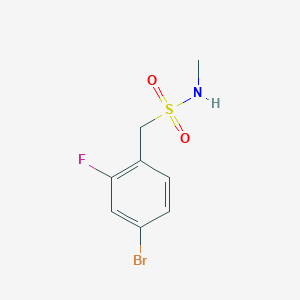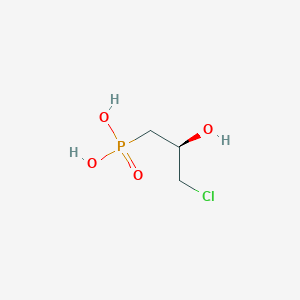
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with an aminomethylbenzyl group and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with 4-(aminomethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the dioxide functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to the thiomorpholine derivative.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Applications De Recherche Scientifique
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Aminophenyl)thiomorpholine 1,1-dioxide: Similar structure but with an aminophenyl group instead of an aminomethylbenzyl group.
4-(2-Aminoethyl)thiomorpholine 1,1-dioxide: Contains an aminoethyl group instead of an aminomethylbenzyl group.
Uniqueness
4-(4-(Aminomethyl)benzyl)thiomorpholine 1,1-dioxide is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine |
InChI |
InChI=1S/C12H18N2O2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14/h1-4H,5-10,13H2 |
Clé InChI |
YFENUJFKDSHLRO-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


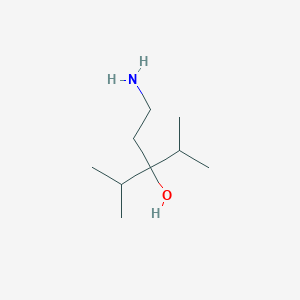
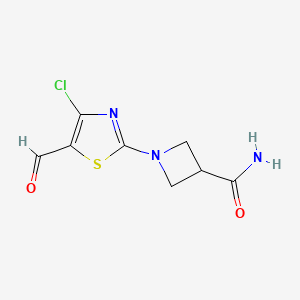
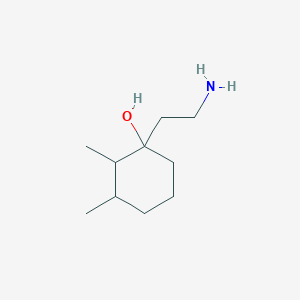

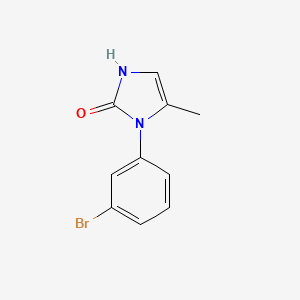

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)


